molecular formula C9H8I2O2 B12327132 Benzenepropanoic acid, 2,4-diiodo-

Benzenepropanoic acid, 2,4-diiodo-

Katalognummer: B12327132
Molekulargewicht: 401.97 g/mol
InChI-Schlüssel: FVIIXWLAJGKACG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenepropanoic acid, 2,4-diiodo- is an organic compound characterized by the presence of two iodine atoms attached to the benzene ring at the 2 and 4 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 2,4-diiodo- typically involves the iodination of benzenepropanoic acid derivatives. One common method is the electrophilic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired positions.

Industrial Production Methods

Industrial production of Benzenepropanoic acid, 2,4-diiodo- may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenepropanoic acid, 2,4-diiodo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove iodine atoms, leading to the formation of less iodinated or deiodinated products.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deiodinated benzenepropanoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Benzenepropanoic acid, 2,4-diiodo- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s iodine content makes it useful in radiolabeling studies and as a tracer in biological experiments.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which Benzenepropanoic acid, 2,4-diiodo- exerts its effects involves the interaction of its iodine atoms with molecular targets. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and processes, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenepropanoic acid, 4-hydroxy-: This compound has a hydroxyl group instead of iodine atoms, leading to different chemical properties and reactivity.

    1,4-Diiodo-2,5-dimethylbenzene: Similar in having iodine atoms, but differs in the position and presence of methyl groups.

Uniqueness

Benzenepropanoic acid, 2,4-diiodo- is unique due to its specific iodination pattern, which imparts distinct chemical properties and reactivity compared to other iodinated benzene derivatives. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C9H8I2O2

Molekulargewicht

401.97 g/mol

IUPAC-Name

3-(2,4-diiodophenyl)propanoic acid

InChI

InChI=1S/C9H8I2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)

InChI-Schlüssel

FVIIXWLAJGKACG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1I)I)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.